REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]2[C:7]([O:9][C:10]([NH:12][C:4]2=[CH:3][CH:2]=1)=[O:11])=O.[NH:13]1[C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)C(=O)[C:14]1=O>N1C=CC=CC=1>[CH:20]1[CH:21]=[CH:22][C:23]2[N:13]=[C:14]3[N:12]([C:4]4[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=4[C:7]3=[O:9])[C:10](=[O:11])[C:18]=2[CH:19]=1
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Name
|
|
Quantity
|
11 g
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Type
|
reactant
|
Smiles
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C1=CC=C2C(=C1)C(=O)OC(=O)N2
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 6 hours in a 200 ml eggplant type flask
|
Duration
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6 h
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Type
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CUSTOM
|
Details
|
to be reacted
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Type
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TEMPERATURE
|
Details
|
After the reaction solution was cooled
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Type
|
CUSTOM
|
Details
|
a crystal precipitated in the reaction solution
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Type
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FILTRATION
|
Details
|
was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC2=C(C1)C(=O)N3C=4C=CC=CC4C(=O)C3=N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.46 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |